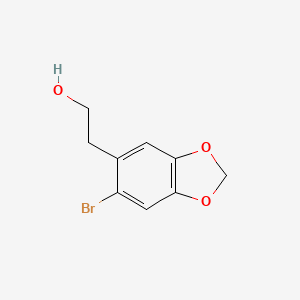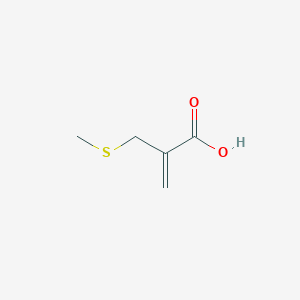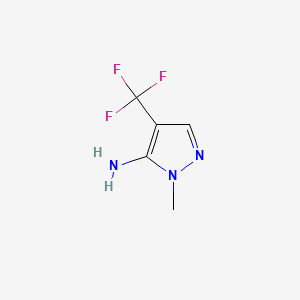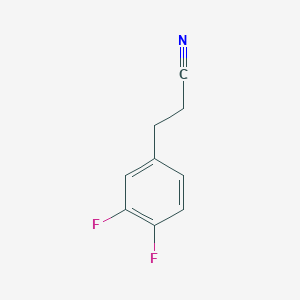
3,4-Difluorophenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)propanenitrile: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of 3-(3,4-Difluorophenyl)propanenitrile often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: 3-(3,4-Difluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, 3-(3,4-Difluorophenyl)propanenitrile is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The difluorophenyl group enhances its binding affinity and specificity towards target molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3-(2,3-Difluorophenyl)propanenitrile
- 3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile
Comparison: Compared to similar compounds, 3-(3,4-Difluorophenyl)propanenitrile exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This structural feature influences its reactivity, binding affinity, and overall biological activity, making it distinct and valuable for various applications .
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2H2 |
InChI Key |
LDZMJOZCSIGVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
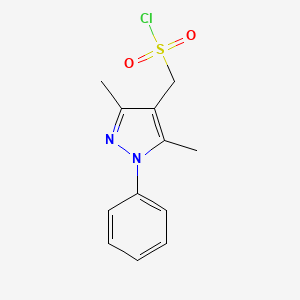
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

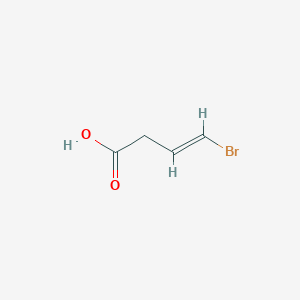
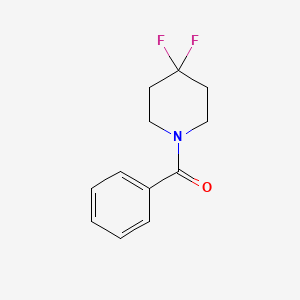
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)



